2-(3,5-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
Thiophene-2-carboxamide derivatives are a class of compounds that have been studied for their potential biological activities . They often contain a five-membered ring made up of one sulfur atom (thiophene) and a carboxamide group .
Synthesis Analysis
The synthesis of thiophene-2-carboxamide derivatives often involves the cyclization of precursor compounds in the presence of a base . The specific synthesis process can vary depending on the desired substituents on the thiophene ring .Molecular Structure Analysis
The molecular structure of thiophene-2-carboxamide derivatives can be characterized using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Thiophene-2-carboxamide derivatives can participate in various chemical reactions, depending on their substituents. For example, they can undergo condensation reactions to form aminothiophene derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene-2-carboxamide derivatives can be predicted using computational methods such as density functional theory (DFT). These properties include the HOMO-LUMO energy gap, which can give insights into the compound’s reactivity .Scientific Research Applications
Utility in Synthesis of Biologically Active Compounds
2-Aminothiophenes, such as 2-(3,5-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, have been utilized in the synthesis of biologically active compounds. These compounds demonstrate significant pharmaceutical interest due to their antimicrobial properties against bacteria (Wardakhan, Elmegeed, & Manhi, 2005).
Structural Characterization and Analysis
The compound has also been the subject of structural characterization, such as through X-ray diffraction methods. This structural analysis is crucial for understanding its potential applications in various scientific fields (Vasu et al., 2004).
Application in Heterocyclic Synthesis
This compound has shown reactivity towards a variety of chemical reagents, leading to the formation of thienopyridines and thienopyrimidines, which are important in the field of heterocyclic chemistry (Mohareb et al., 2003).
Role in Pharmaceutical Research
It has been used in synthesizing novel thiophene derivatives with potential antiarrhythmic, serotonin antagonist, and antianxiety activities, demonstrating its significance in pharmaceutical research (Amr et al., 2010).
Exploration in Dye Synthesis
This compound has found applications in the synthesis of azo dyes, showcasing its versatility beyond pharmaceutical applications. The synthesized dyes have demonstrated good coloration and fastness properties on polyester (Sabnis & Rangnekar, 1989).
Potential in Biologically Active Derivative Synthesis
Research has focused on synthesizing isoindoloquinazoline, pyrimidine, and thiazine derivatives using compounds like this as starting materials, further expanding its potential in the creation of biologically active compounds (Abdel-latif, El-Shaieb, & El-Deen, 2011).
Mechanism of Action
Target of Action
It’s worth noting that thiophene derivatives have been shown to exhibit a wide range of therapeutic properties and diverse applications in medicinal chemistry . They are known to interact with various targets, depending on their specific structural modifications .
Mode of Action
Thiophene derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the compound’s structure and the nature of its target.
Pharmacokinetics
The pharmacokinetic properties of a compound greatly influence its bioavailability and efficacy .
Result of Action
Thiophene derivatives are known to exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can influence the action and stability of a compound .
Safety and Hazards
Future Directions
Research on thiophene-2-carboxamide derivatives is ongoing, with many studies focusing on the synthesis of new derivatives and the exploration of their biological activities . Future research directions could include the development of more efficient synthesis methods, the investigation of new biological targets, and the study of the structure-activity relationships of these compounds .
Properties
IUPAC Name |
2-[(3,5-dinitrobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O6S/c1-8-2-3-13-12(4-8)14(15(18)22)17(28-13)19-16(23)9-5-10(20(24)25)7-11(6-9)21(26)27/h5-8H,2-4H2,1H3,(H2,18,22)(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBNSTJPULIBGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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